molecular formula C19H20N2O3 B11524432 N'-[(2E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]-3-methylbenzohydrazide

N'-[(2E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]-3-methylbenzohydrazide

Cat. No.: B11524432
M. Wt: 324.4 g/mol
InChI Key: RZFIKCYXSYMGCT-WYMLVPIESA-N
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Description

N’-[(2E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]-3-methylbenzohydrazide is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a butenone moiety, and a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]-3-methylbenzohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 3-methylbenzohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]-3-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(2E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]-3-methylbenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Methoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one
  • (2E)-4-[(2-Methoxyphenyl)amino]-4-oxobut-2-enoic acid
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

N’-[(2E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]-3-methylbenzohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methoxyphenyl group and a benzohydrazide core distinguishes it from other similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

N'-[(E)-4-(4-methoxyphenyl)-4-oxobut-2-en-2-yl]-3-methylbenzohydrazide

InChI

InChI=1S/C19H20N2O3/c1-13-5-4-6-16(11-13)19(23)21-20-14(2)12-18(22)15-7-9-17(24-3)10-8-15/h4-12,20H,1-3H3,(H,21,23)/b14-12+

InChI Key

RZFIKCYXSYMGCT-WYMLVPIESA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NN/C(=C/C(=O)C2=CC=C(C=C2)OC)/C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=CC(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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